molecular formula C11H12BrNO3 B8589662 methyl 2-[(2-bromoacetyl)-methylamino]benzoate

methyl 2-[(2-bromoacetyl)-methylamino]benzoate

Cat. No.: B8589662
M. Wt: 286.12 g/mol
InChI Key: ZASLZWMSIYHFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[(2-bromoacetyl)-methylamino]benzoate is a chemical compound with the molecular formula C11H12BrNO3. It is a derivative of benzoic acid and contains a bromoacetyl group attached to a methylamino moiety.

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

methyl 2-[(2-bromoacetyl)-methylamino]benzoate

InChI

InChI=1S/C11H12BrNO3/c1-13(10(14)7-12)9-6-4-3-5-8(9)11(15)16-2/h3-6H,7H2,1-2H3

InChI Key

ZASLZWMSIYHFCF-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-bromoacetyl)-methylamino]benzoate typically involves the reaction of methyl 2-aminobenzoate with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[(2-bromoacetyl)-methylamino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 2-[(2-bromoacetyl)-methylamino]benzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(2-bromoacetyl)-methylamino]benzoate involves its interaction with nucleophiles and electrophiles. The bromoacetyl group is particularly reactive, allowing the compound to participate in various substitution reactions. The ester group can be hydrolyzed, releasing the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(N-chloroacetyl-N-methylamino)benzoate
  • Methyl 2-(N-iodoacetyl-N-methylamino)benzoate
  • Methyl 2-(N-acetyl-N-methylamino)benzoate

Uniqueness

methyl 2-[(2-bromoacetyl)-methylamino]benzoate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, iodo, and acetyl analogs. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous .

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